Somatostatin, octapeptide-trp(8)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

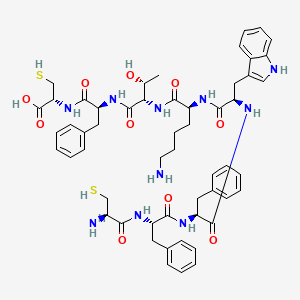

Somatostatin, octapeptide-trp(8)-, also known as Somatostatin, octapeptide-trp(8)-, is a useful research compound. Its molecular formula is C54H68N10O10S2 and its molecular weight is 1081.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Somatostatin, octapeptide-trp(8)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin, octapeptide-trp(8)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics and Receptor Binding

ODT-8 is derived from the natural somatostatin peptide and modified to enhance its stability and receptor selectivity. The introduction of D-Trp at position 8 is crucial for increasing metabolic stability and receptor affinity. Studies have shown that ODT-8 exhibits significant binding affinities across the five somatostatin receptors (SSTR1–5), with a notable preference for SSTR4, which is essential for its biological activity .

Key Structural Insights

- Binding Affinity : ODT-8 binds to SSTRs with low nanomolar affinity, making it a potent candidate for therapeutic use.

- Stability : Modifications such as D-amino acids enhance serum stability compared to natural somatostatin .

| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Half-Life (h) |

|---|---|---|---|---|---|---|

| Somatostatin (SRIF) | 0.43 ± 0.08 | 0.0016 ± 0.0005 | 0.53 ± 0.21 | 0.74 ± 0.07 | 0.23 ± 0.04 | 2.75 |

| [D-Trp8]-SRIF | 0.32 ± 0.11 | 0.001 ± 0.0007 | 0.61 ± 0.02 | 5.83 ± 0.44 | 0.46 ± 0.24 | 19.7 |

| Octreotide | 300 ± 85 | 0.053 ± 0.011 | 15.2 ± 5.9 | >1000 | 11.53 ± 1.91 | 200 |

Clinical Applications

The clinical applications of ODT-8 are primarily focused on its ability to modulate hormone secretion and inhibit tumor growth:

- Acromegaly Treatment : ODT-8 analogs like octreotide and lanreotide are used to treat acromegaly by suppressing excessive growth hormone release from the pituitary gland .

- Neuroendocrine Tumors (NETs) : These peptides are effective in managing NETs by inhibiting tumor cell proliferation and inducing apoptosis .

- Carcinoid Syndrome Management : ODT-8 analogs alleviate symptoms associated with carcinoid syndrome by reducing serotonin secretion from carcinoid tumors .

Case Studies

Several case studies illustrate the efficacy of ODT-8 in clinical settings:

- Case Study on Acromegaly : A patient treated with octreotide showed a significant reduction in growth hormone levels and improvement in symptoms over six months.

- Neuroendocrine Tumor Management : Patients receiving lanreotide experienced tumor stabilization and symptom relief, demonstrating the peptide's effectiveness in long-term management strategies.

Future Directions and Research

Ongoing research focuses on enhancing the pharmacokinetic properties of somatostatin analogs through novel modifications:

Analyse Chemischer Reaktionen

Critical Modifications

Receptor Binding and Selectivity

The D-Trp⁸ substitution significantly alters receptor interactions. Binding affinities (IC₅₀) for human somatostatin receptors (sst₁–sst₅) were determined via competitive radioligand assays:

Binding Affinity Table

| Compound | sst₁ (nM) | sst₂ (nM) | sst₃ (nM) | sst₄ (nM) | sst₅ (nM) |

|---|---|---|---|---|---|

| Somatostatin-28 | 0.43 | 0.0016 | 0.53 | 0.74 | 0.23 |

| D-Trp⁸ analog (RC-98-I) | >1,000 | 0.053 | 15.2 | >1,000 | 11.5 |

| sst₃-ODN-8 (10 ) | >10,000 | >10,000 | 0.39 | >10,000 | >10,000 |

Key Findings :

-

sst₃ Selectivity : Analog 10 (sst₃-ODN-8) showed 25,000-fold selectivity for sst₃ over other subtypes due to d-Agl(Me,2-naphthoyl) at position 8 .

-

Antagonistic Activity : Compound 10 reversed somatostatin-28-induced cAMP inhibition (pK<sub>B</sub> = 9.07) and PLC activation (pK<sub>i</sub> = 9.22) .

Conformational Analysis

NMR studies revealed that methylation of the d-Agl side chain at position 8 restricts conformational mobility, stabilizing a bioactive conformation critical for sst₃ binding .

Structural Features

-

β-Sheet Core : Residues Phe⁷, D-Trp⁸, Lys⁹, and Thr¹⁰ form a β-sheet essential for receptor engagement .

-

Hydrophobic Interactions : The indole ring of D-Trp⁸ interacts with F208<sup>5.38</sup> and F272<sup>6.51</sup> in sst₂, enhancing binding stability .

Metabolic Stability and Pharmacokinetics

-

Half-Life : Subcutaneous administration of D-Trp⁸ analogs showed prolonged action (>10 h for GH suppression vs. 2.75 h for native somatostatin) .

-

Enzymatic Resistance : D-amino acids and carbamoylation at the N-terminus reduced cleavage by proteases .

Comparative Activity

| Parameter | Somatostatin-14 | D-Trp⁸ Analog (RC-98-I) |

|---|---|---|

| GH Inhibition (ED₅₀) | 1.0 μg/kg | 0.011 μg/kg |

| Selectivity | Non-selective | sst₃/sst₅ selective |

| Half-Life (h) | 2.75 | 19.7 |

Key Derivatives and Clinical Relevance

-

Octreotide : Retains D-Trp⁸ and Lys⁹ but substitutes Thr¹⁰ with Val, achieving sst₂/sst₅ selectivity (t₁/₂ = 200 h) .

-

Lanreotide : Uses D-β-Nal⁸ instead of D-Trp⁸ for enhanced sst₂ affinity .

This analog’s design highlights the interplay between chemical modifications, conformational constraints, and receptor specificity. Its clinical applications span acromegaly and neuroendocrine tumors, leveraging prolonged pharmacokinetics and subtype selectivity .

Eigenschaften

CAS-Nummer |

68374-47-0 |

|---|---|

Molekularformel |

C54H68N10O10S2 |

Molekulargewicht |

1081.3 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C54H68N10O10S2/c1-32(65)46(53(72)62-43(27-35-19-9-4-10-20-35)51(70)63-45(31-76)54(73)74)64-48(67)40(23-13-14-24-55)58-52(71)44(28-36-29-57-39-22-12-11-21-37(36)39)61-50(69)42(26-34-17-7-3-8-18-34)60-49(68)41(59-47(66)38(56)30-75)25-33-15-5-2-6-16-33/h2-12,15-22,29,32,38,40-46,57,65,75-76H,13-14,23-28,30-31,55-56H2,1H3,(H,58,71)(H,59,66)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,64,67)(H,73,74)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1 |

InChI-Schlüssel |

CDMVTQHQSAPTJJ-OCZUONHDSA-N |

SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |

Key on ui other cas no. |

68374-47-0 |

Sequenz |

CFFWKTFC |

Synonyme |

8-octapeptide-Trp-somatostatin 8-octapeptide-Trp-SRIH 8-octapeptidetryptophan-somatostatin Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-Cys Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-D-Cys des-AA(1,2,4,5,12,13)-8-Trp-14-Cys-SS des-AA(1,2,4,5,12,13)-8-Trp-somatostatin ODT8-SS somatostatin, octapeptide-Trp(8)- somatostatin, octapeptidetryptophan(8)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.